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Compound of Interest

Compound Name: 3-Amino-2-hydroxybenzonitrile

Cat. No.: B112898 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

comprehensive overview of the chemical properties, structure, and potential applications of 3-
Amino-2-hydroxybenzonitrile. Due to the limited availability of direct experimental data for

this specific compound, this guide incorporates data from structurally related isomers to offer a

comparative context.

Chemical Properties and Structure
3-Amino-2-hydroxybenzonitrile, with the CAS number 67608-57-5, is an aromatic organic

compound featuring an amino, a hydroxyl, and a nitrile functional group on a benzene ring.[1]

Its molecular formula is C₇H₆N₂O, and it has a molecular weight of 134.14 g/mol .[1]

Physicochemical Properties
Specific experimental data for the melting point, boiling point, and solubility of 3-Amino-2-
hydroxybenzonitrile are not readily available in the current literature. However, data for

structurally similar compounds can provide valuable estimations.
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Property
3-Amino-2-
hydroxybenzo
nitrile

2-
Hydroxybenzo
nitrile (Isomer)

3-
Hydroxybenzo
nitrile (Isomer)

3-
Aminobenzoni
trile (Isomer)

CAS Number 67608-57-5 611-20-1 873-62-1 2237-30-1

Molecular

Formula
C₇H₆N₂O C₇H₅NO C₇H₅NO C₇H₆N₂

Molecular Weight 134.14 g/mol 119.12 g/mol 119.12 g/mol 118.14 g/mol

Melting Point
Data not

available
92-95 °C 78-81 °C 53-56 °C

Boiling Point
Data not

available

149 °C at 14

mmHg

Data not

available
288-289 °C

Solubility
Data not

available

Data not

available

Slightly soluble in

water[2]

Data not

available

Structural Information
The chemical structure of 3-Amino-2-hydroxybenzonitrile consists of a benzene ring

substituted with a nitrile group at position 1, a hydroxyl group at position 2, and an amino group

at position 3.

Molecular Structure:

Spectroscopic Data (Comparative)
Direct spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-Amino-2-
hydroxybenzonitrile is not currently published. Below is a summary of expected spectral

characteristics based on its functional groups and data from analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum of 3-Amino-2-hydroxybenzonitrile is expected to show distinct

signals for the aromatic protons, the amino protons, and the hydroxyl proton. The chemical

shifts of the aromatic protons will be influenced by the electronic effects of the three
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substituents. The amino and hydroxyl proton signals may be broad and their chemical shifts

can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon

attached to the nitrile group will appear at a characteristic downfield shift. The carbons bonded

to the hydroxyl and amino groups will also have distinct chemical shifts.

Infrared (IR) Spectroscopy
The IR spectrum of 3-Amino-2-hydroxybenzonitrile should exhibit characteristic absorption

bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, the C≡N

stretch of the nitrile group, and C=C stretching vibrations of the aromatic ring.

Mass Spectrometry
The mass spectrum of 3-Amino-2-hydroxybenzonitrile is expected to show a molecular ion

peak (M⁺) corresponding to its molecular weight of 134.14. Fragmentation patterns would likely

involve the loss of small molecules such as HCN, CO, and NH₃.

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 3-Amino-2-hydroxybenzonitrile
is not readily available. However, a plausible synthetic route could be adapted from the

synthesis of its isomer, 4-amino-3-hydroxybenzonitrile.[3] This would likely involve the

introduction of the amino, hydroxyl, and nitrile groups onto a benzene ring through a series of

reactions such as nitration, reduction, and cyanation.

Hypothetical Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis and characterization of

3-Amino-2-hydroxybenzonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b112898?utm_src=pdf-body
https://www.benchchem.com/product/b112898?utm_src=pdf-body
https://www.benchchem.com/product/b112898?utm_src=pdf-body
https://patents.google.com/patent/CA2341718A1/en
https://www.benchchem.com/product/b112898?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

Characterization Biological Evaluation

Starting Material
(e.g., 2-Hydroxybenzonitrile) Nitration Reduction of Nitro Group Purification

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Melting Point
Determination Initial Biological Screening

Click to download full resolution via product page

Caption: A potential workflow for the synthesis and characterization of 3-Amino-2-
hydroxybenzonitrile.

Biological Activity and Potential Applications
While extensive biological data for 3-Amino-2-hydroxybenzonitrile is scarce, one source

suggests its potential utility in the preparation of benzo[d]oxazole derivatives as PD-1/PD-L1

inhibitors.[4] The PD-1/PD-L1 pathway is a critical immune checkpoint that is often exploited by

cancer cells to evade the immune system.[5][6][7][8][9] Small molecule inhibitors of this

pathway are of significant interest in oncology drug development.[5][6][7][8][9]

PD-1/PD-L1 Inhibition Signaling Pathway
The following diagram illustrates the general mechanism of PD-1/PD-L1 checkpoint inhibition.
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Caption: Simplified signaling pathway of PD-1/PD-L1 inhibition.

Further research is required to synthesize and evaluate derivatives of 3-Amino-2-
hydroxybenzonitrile to confirm their potential as PD-1/PD-L1 inhibitors and to elucidate their

precise mechanism of action.

Safety and Handling
Detailed safety information for 3-Amino-2-hydroxybenzonitrile is not available. As with any

chemical, it should be handled with care in a well-ventilated area, and appropriate personal

protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed
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safety protocols, it is recommended to consult the Safety Data Sheet (SDS) from a commercial

supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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